molecular formula C9H7F3O3 B1350602 4-methoxy-2-(trifluoromethyl)benzoic Acid CAS No. 127817-85-0

4-methoxy-2-(trifluoromethyl)benzoic Acid

Cat. No. B1350602
CAS RN: 127817-85-0
M. Wt: 220.14 g/mol
InChI Key: MLCRFQSWSHKLDP-UHFFFAOYSA-N
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Description

4-Methoxy-2-(trifluoromethyl)benzoic acid is a chemical compound with the CAS Number: 127817-85-0 . It has a molecular weight of 220.15 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7F3O3/c1-15-5-2-3-6(8(13)14)7(4-5)9(10,11)12/h2-4H,1H3,(H,13,14) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid-crystal substance . It has a boiling point of 147-150°C .

Scientific Research Applications

Degradation and Stability Studies

LC-MS/MS Study of Degradation Processes of Nitisinone and By-products : A study by Barchańska et al. (2019) focuses on nitisinone, a compound related to 4-methoxy-2-(trifluoromethyl)benzoic acid, exploring its stability and degradation products under various conditions. The study reveals that nitisinone degrades into two major products, including 2-amino-4-(trifluoromethyl)benzoic acid, under conditions mimicking the human stomach's pH, showcasing the chemical's stability and potential implications for medical applications (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Application in Food and Feed Additives

Regulation of Gut Functions by Benzoic Acid : Mao et al. (2019) discuss how benzoic acid, sharing a functional group with this compound, can influence gut functions in food and feed additives. This review illustrates the potential of structurally similar compounds in enhancing gut health by regulating enzyme activity, redox status, and microbiota, thus implying possible applications of 4-methoxy derivatives in nutrition and health science (Mao, Yang, Chen, Yu, & He, 2019).

Advanced Oxidation Processes

Degradation of Acetaminophen by Advanced Oxidation Processes : Qutob et al. (2022) provide insights into the degradation pathways of acetaminophen, mentioning the role of various by-products and their biotoxicity. While not directly related to this compound, this study highlights the importance of understanding chemical degradation and potential environmental and pharmacological impacts, suggesting areas where methoxy-trifluoromethyl derivatives might be of interest (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Pharmacological Properties and Clinical Use

Metoclopramide - Pharmacological Properties and Clinical Use : Although not directly linked to this compound, this review by Pinder et al. (2012) on metoclopramide explores its pharmacological properties, including effects on gastric emptying and anti-emetic actions. Studies like these emphasize the importance of understanding the pharmacodynamics and clinical applications of chemical compounds, suggesting a potential framework for researching methoxy-trifluoromethyl derivatives' effects in similar domains (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P271, and P280 .

properties

IUPAC Name

4-methoxy-2-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-15-5-2-3-6(8(13)14)7(4-5)9(10,11)12/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCRFQSWSHKLDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379504
Record name 4-methoxy-2-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

127817-85-0
Record name 4-methoxy-2-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-2-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dry tetrahydrofuran (10 ml) was added to 3-trifluoromethyl-4-bromo-1-methoxybenzene (compound III) (4.4 g) and metallic magnesium (0.41 g) and thereto was further added a catalytic amount of iodine, followed by refluxing for 1.5 hours with stirring. After the temperature was returned to room temperature, to the mixture was slowly added dropwise a solution prepared by adding dry ice (30 g) to dry tetrahydrofuran (10 ml) at -40° C. or lower. The temperature was returned to room temperature and then the reaction was allowed to proceed for further 2 hours. Then, the reaction mixture was added to 1N hydrochloric acid (50 ml) to stop the reaction and repeatedly extracted with ethyl acetate. The ethyl acetate layer was sufficiently washed with water and dried by adding anhydrous sodium sulfate. The solvent was removed by distillation under reduced pressure and then, the resulting solid was recrystallized from methylene chloride to obtain 2-trifluoromethyl-4-methoxybenzoic acid (compound IV, 1.5 g).
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30 g
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4.4 g
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0.41 g
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